1-(2-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione
Description
1-(2-Methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione is a pyrazine-dione derivative featuring a 2-methoxyphenyl group at position 1 and a 2-methylbenzyl substituent at position 2.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-[(2-methylphenyl)methyl]pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-14-7-3-4-8-15(14)13-20-11-12-21(19(23)18(20)22)16-9-5-6-10-17(16)24-2/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULOPHHXKJXGPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CN(C(=O)C2=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
Several pyrazine-dione derivatives share structural homology with the target compound (Table 1).
Key Observations :
- Ring Fusion : Pyrido[2,3-b]pyrazine-diones (e.g., 1-methyl and 7-bromo derivatives) exhibit higher similarity scores (>0.90) due to shared bicyclic frameworks .
- Substituent Effects : The 2-methoxyphenyl and 2-methylbenzyl groups in the target compound likely enhance lipophilicity compared to smaller alkyl or halogen substituents in analogs .
Antimicrobial and Antitubercular Activity
- Quinoxaline-Diones: Derivatives like 1-((substituted)methyl)quinoxaline-2,3(1H,4H)-dione show antitubercular activity (MIC = 8.012 µg/mL) .
- Piperazine Derivatives : 1-(2-Methoxyphenyl)piperazine analogs display broad-spectrum antibacterial activity against Gram-positive/-negative bacteria .
Physicochemical Properties
- NMR and MS Profiles : Analogs such as 1-(4-methylsulfonyl benzoyl)-4-(2-methoxyphenyl)thiosemicarbazide exhibit characteristic 1H NMR shifts (δ 3.28 ppm for SO2CH3; δ 6.94–7.17 ppm for aromatic protons) and mass spectra (m/z 379) .
- Solubility : The 2-methoxyphenyl group may improve solubility in polar solvents compared to halogenated derivatives (e.g., 7-bromo analogs) .
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